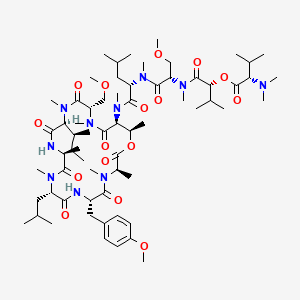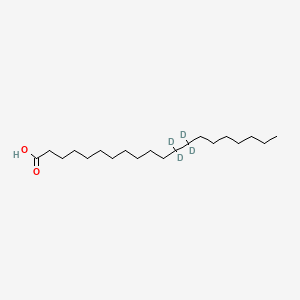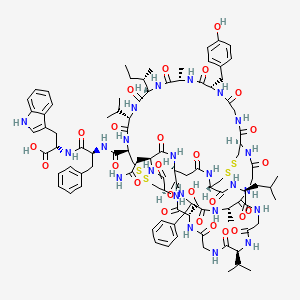
D-N(1)Cys(2)-Leu-Gly-Val-Gly-Ser-Cys(3)-Asn-Asp(1)-DL-Phe-Ala-Gly-Cys(2)-Gly-Tyr-Ala-Ile-Val-Cys(3)-Phe-Trp-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “D-N(1)Cys(2)-Leu-Gly-Val-Gly-Ser-Cys(3)-Asn-Asp(1)-DL-Phe-Ala-Gly-Cys(2)-Gly-Tyr-Ala-Ile-Val-Cys(3)-Phe-Trp-OH” is a synthetic peptide composed of 20 amino acids. This peptide is characterized by the presence of three cysteine residues, which can form disulfide bridges, contributing to its structural stability. The sequence includes both hydrophobic and hydrophilic amino acids, allowing it to interact with various biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for protecting the amino group of the amino acids during the synthesis .
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for the next coupling reaction.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the synthesized peptide.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The cysteine residues can undergo oxidation to form disulfide bridges, which are crucial for the peptide’s structural integrity.
Reduction: Disulfide bridges can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Site-directed mutagenesis using specific reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products
Oxidation: Formation of disulfide-bridged peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Chemistry
The peptide is used as a model compound to study peptide synthesis, folding, and stability. It serves as a reference for developing new synthetic methods and optimizing existing ones.
Biology
In biological research, this peptide is employed to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. Its ability to form disulfide bridges makes it a valuable tool for studying redox biology.
Medicine
The peptide has potential therapeutic applications, including as a scaffold for drug delivery systems and as a template for designing peptide-based drugs. Its stability and ability to interact with biological molecules make it a promising candidate for various medical applications.
Industry
In the industrial sector, the peptide is used in the development of biosensors and diagnostic tools. Its specific sequence and structural properties enable it to bind selectively to target molecules, making it useful in various analytical applications.
Wirkmechanismus
The peptide exerts its effects through multiple mechanisms, depending on its application. In biological systems, it can interact with cell surface receptors, leading to signal transduction and cellular responses. The presence of disulfide bridges allows it to maintain a stable conformation, which is essential for its biological activity. Additionally, the peptide can penetrate cell membranes, facilitating intracellular delivery of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-N(1)Cys(2)-Leu-Gly-Val-Gly-Ser-Cys(3)-Asn-Asp(1)-DL-Phe-Ala-Gly-Cys(2)-Gly-Tyr-Ala-Ile-Val-Cys(3)-Phe-Trp-OH: A similar peptide with slight variations in the amino acid sequence.
This compound: Another peptide with different cysteine positions.
Uniqueness
The unique sequence and the presence of three cysteine residues in specific positions distinguish this peptide from others. The ability to form multiple disulfide bridges provides enhanced stability and specificity in its interactions with biological molecules. This makes it a valuable tool for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C97H131N23O26S4 |
|---|---|
Molekulargewicht |
2163.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(1S,7S,13R,19S,22S,25S,28S,31R,36R,39S,45S,51S,54S,60S)-60-(2-amino-2-oxoethyl)-4-benzyl-25-[(2S)-butan-2-yl]-39-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-7,22-dimethyl-51-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,47,50,53,56,59,62-nonadecaoxo-28,45-di(propan-2-yl)-33,34,64,65-tetrathia-3,6,9,12,15,18,21,24,27,30,37,40,43,46,49,52,55,58,61-nonadecazatricyclo[34.21.5.413,54]hexahexacontane-31-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62?,63-,64-,65-,66-,67-,68-,69+,70-,71-,78-,79-,80-/m0/s1 |
InChI-Schlüssel |
TXYRKTDGDMHVHR-FUJXDUSASA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CC(=O)N[C@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@@H](NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


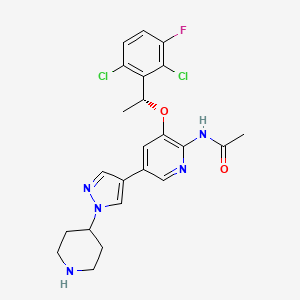
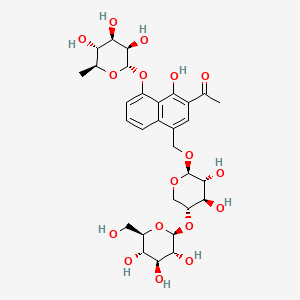
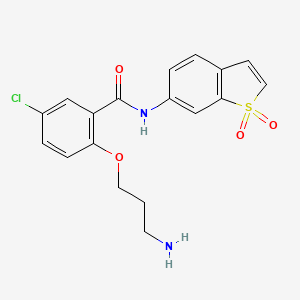
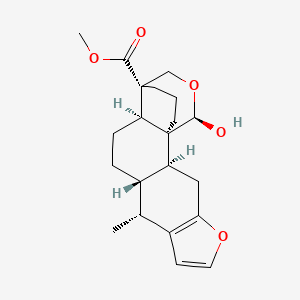
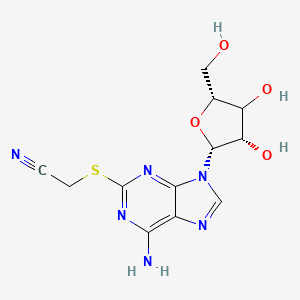
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
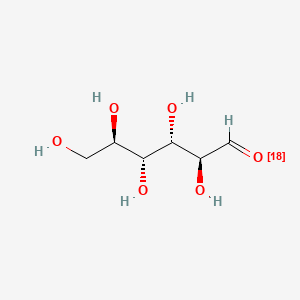
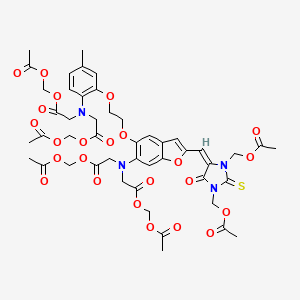
![4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B15139591.png)
